N-allyl-N'-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid
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Overview
Description
N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid is a synthetic organic compound characterized by its complex structure, which includes an allyl group, dibromo-substituted hydroxybenzylidene moiety, and a carbamohydrazonothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with an appropriate hydrazine derivative to form the benzylidene intermediate.
Introduction of the Allyl Group: The benzylidene intermediate is then reacted with allyl isothiocyanate under controlled conditions to introduce the allyl group and form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The double bonds in the benzylidene moiety can be reduced to form saturated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of saturated carbamohydrazonothioic acid derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. The dibromo and hydroxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-(3,5-dichloro-4-hydroxybenzylidene)carbamohydrazonothioic acid
- N-allyl-N’-(3,5-difluoro-4-hydroxybenzylidene)carbamohydrazonothioic acid
- N-allyl-N’-(3,5-dimethyl-4-hydroxybenzylidene)carbamohydrazonothioic acid
Uniqueness
N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to interact with biological targets and potentially increase its efficacy in various applications.
Properties
IUPAC Name |
1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3OS/c1-2-3-14-11(18)16-15-6-7-4-8(12)10(17)9(13)5-7/h2,4-6,17H,1,3H2,(H2,14,16,18)/b15-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGLHLNLSZLHG-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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